4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
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Overview
Description
4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C8H8BClO2 and a molecular weight of 182.41 g/mol It is a member of the benzoxaborole family, which is known for its unique boron-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4-chloro-2-methylphenol with boric acid or boron trihalides under specific conditions. One common method involves the use of boric acid in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the boron-oxygen bond . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes that interact with boron-containing molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl groups in enzymes, leading to enzyme inhibition. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.
Boric Acid: Used in the synthesis of various boron-containing compounds.
Boron Trifluoride: Another reagent used in the synthesis of boron-containing heterocycles.
Uniqueness
This compound is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to form reversible covalent bonds with enzymes sets it apart from other similar compounds and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
4-chloro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c1-5-2-3-7(10)6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNOQCJJRGEGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2CO1)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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